Azido-PEG2-Azide

Übersicht

Beschreibung

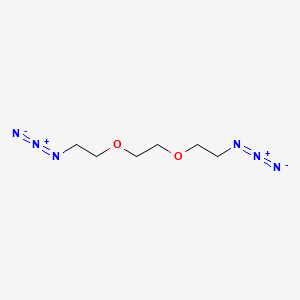

Azido-PEG2-Azide: is a chemical compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . It is characterized by the presence of two azido groups attached to an ethoxyethane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azido-PEG2-Azide can be synthesized through a multi-step process involving the reaction of ethylene glycol with sodium azide in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as low temperatures and inert atmosphere, to prevent the decomposition of azido groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures to handle azido compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Azido-PEG2-Azide undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The compound can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions:

Copper(I) Bromide: Used as a catalyst in cycloaddition reactions.

Dehydrated DMF: Common solvent for reactions involving this compound.

Major Products:

Wissenschaftliche Forschungsanwendungen

Azido-PEG2-Azide has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex molecules.

Materials Science: Employed in the development of novel polymers and materials with unique properties.

Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Wirkmechanismus

The mechanism of action of Azido-PEG2-Azide primarily involves its ability to undergo cycloaddition reactions. The azido groups react with alkynes to form stable triazole rings, which can further interact with other molecules. This reactivity makes it a valuable tool in click chemistry and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(2-iodoethoxy)ethane: Similar structure but contains iodine atoms instead of azido groups.

1,2-Bis(2-aminoethoxy)ethane: Contains amino groups instead of azido groups.

Uniqueness: Azido-PEG2-Azide is unique due to its azido groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly useful in click chemistry applications, where rapid and selective reactions are desired .

Biologische Aktivität

Azido-PEG2-Azide is a functionalized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery applications. This article provides an in-depth exploration of its biological activity, synthesis, applications, and recent research findings.

Overview of this compound

This compound is characterized by its azide functional group (-N₃) and a PEG spacer, which enhances solubility and biocompatibility. The azide group allows for bioorthogonal reactions, making it a valuable tool in click chemistry for conjugating biomolecules such as proteins, peptides, and nucleic acids.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Preparation of PEG Derivative : Starting from commercially available PEG, the terminal hydroxyl groups are converted into azides through nucleophilic substitution reactions.

- Purification : The product is purified using methods such as dialysis or chromatography to remove unreacted materials.

- Characterization : Characterization techniques like NMR and mass spectrometry confirm the successful incorporation of the azide group.

1. Bioconjugation Applications

This compound is widely used in bioconjugation due to its ability to react selectively with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This property facilitates the attachment of drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy.

2. Nanoparticle Functionalization

Recent studies have demonstrated the utility of this compound in stabilizing nanoparticles. For instance, azido-functionalized PEGylated gold nanoparticles (AuNPs) showed exceptional stability in biological media and allowed for further functionalization via click chemistry, making them suitable for drug delivery systems .

| Property | Value |

|---|---|

| Molecular Weight | Approx. 2000 g/mol |

| Solubility | Water-soluble |

| Reactivity | Bioorthogonal click reactions |

| Applications | Drug delivery, diagnostics |

Case Study 1: Targeted Drug Delivery

In a recent study, this compound was utilized to create targeted drug delivery systems by conjugating chemotherapeutic agents to monoclonal antibodies via click chemistry. This approach improved the specificity and reduced off-target effects compared to traditional drug formulations .

Case Study 2: Imaging Applications

Another application involved using this compound in the development of imaging agents for magnetic resonance imaging (MRI). The azide functionality enabled the conjugation of imaging moieties to PEG chains, enhancing contrast and targeting capabilities in vivo .

Recent Research Findings

- Stability in Biological Media : Research indicates that nanoparticles functionalized with this compound exhibit prolonged stability without significant aggregation over time, which is crucial for maintaining their therapeutic efficacy in biological environments .

- Versatile Conjugation Chemistry : Studies have highlighted the versatility of this compound in facilitating various conjugation strategies beyond traditional methods, allowing for the creation of complex biomolecular architectures .

- Toxicity Assessments : Preliminary toxicity assessments suggest that this compound derivatives are well-tolerated in cellular models, indicating their potential for safe application in therapeutic contexts .

Eigenschaften

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.